(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
Description
Historical Evolution of Benzothiazole Research
Benzothiazole derivatives first emerged as subjects of scientific interest in the early 20th century, with initial studies focusing on their synthesis and structural characterization. The foundational work on benzothiazole’s heterocyclic core—comprising a benzene ring fused to a thiazole moiety—revealed its unique electronic properties, including electron-withdrawing effects that facilitate diverse chemical modifications. By the mid-20th century, researchers recognized the scaffold’s pharmacological potential, particularly in dye chemistry and rubber vulcanization accelerators.
The transition to medicinal applications began in the 1980s, when benzothiazole derivatives were identified as key components in dopamine agonists like pramipexole and riluzole. This period marked a paradigm shift, with synthetic efforts increasingly directed toward optimizing bioactivity. For example, the introduction of methoxy and sulfonyl groups enhanced solubility and target specificity, as demonstrated in early anticancer analogs. By the 2010s, benzothiazoles had become a cornerstone of drug discovery, with over 55 patents filed between 2015 and 2020 highlighting their applications in oncology, neurodegeneration, and infectious diseases.
Table 1: Key Milestones in Benzothiazole Research
Discovery and Development Timeline
The target compound, (Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide, represents a culmination of iterative structural optimizations. Early precursors, such as 2-mercaptobenzothiazole derivatives, were limited by poor bioavailability. Breakthroughs in the 2010s incorporated ethoxyethyl side chains to improve membrane permeability, as seen in analogs like (Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide.
The addition of a 4-(methylsulfonyl)benzamide group in the 2020s addressed metabolic instability, a common issue in earlier derivatives. For instance, N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide demonstrated enhanced enzymatic resistance in preclinical models, inspiring further modifications. The dimethoxy substitutions at positions 4 and 7 of the benzothiazole ring, first reported in 2024, were designed to modulate electron density and enhance interactions with inflammatory mediators like IL-6 and TNF-α.
Position within Medicinal Chemistry Research
Benzothiazoles occupy a unique niche due to their dual role as pharmacophores and structural scaffolds. Their planar aromatic system enables π-π stacking with biological targets, while the thiazole nitrogen participates in hydrogen bonding. The target compound exemplifies these traits, with its methylsulfonyl group acting as a hydrogen-bond acceptor and the ethoxyethyl chain promoting lipophilicity.
Table 2: Structural Features and Pharmacological Implications
| Feature | Role | Example in Target Compound |
|---|---|---|
| Benzothiazole core | Facilitates target binding via aromatic interactions | Fused benzo[d]thiazole ring |
| 4,7-Dimethoxy groups | Modulate electron density; enhance anti-inflammatory activity | Methoxy substituents at positions 4 and 7 |
| 4-(Methylsulfonyl)benzamide | Improves solubility and metabolic stability | Sulfonyl group para to amide linkage |
| 3-(2-Ethoxyethyl) chain | Increases membrane permeability | Ethoxyethyl side chain at position 3 |
Recent studies position benzothiazoles as versatile tools for multitarget therapies. For example, the 2024 Frontiers in Chemistry study highlighted derivatives that simultaneously inhibit cancer cell proliferation (IC₅₀: 8–12 μM in A549 cells) and suppress pro-inflammatory cytokines (IL-6 reduction: 40–60%). Such multifunctionality aligns with the target compound’s design, which integrates anti-inflammatory and anticancer motifs.
Research Significance and Contributions to Drug Discovery
This compound addresses two critical challenges in drug development: (1) the need for agents targeting inflammation-driven carcinogenesis and (2) overcoming pharmacokinetic limitations of earlier benzothiazoles. Preclinical data on analogous structures show 3–5-fold improvements in half-life compared to non-sulfonylated derivatives. The methylsulfonyl group also enables selective COX-2 inhibition, a mechanism implicated in both inflammation and tumor progression.
The ethoxyethyl modification represents a strategic response to the poor blood-brain barrier penetration observed in first-generation benzothiazoles. In silico models predict a 2.1-fold increase in logP for the target compound relative to parent structures, suggesting enhanced tissue distribution. These advancements underscore benzothiazoles’ evolving role from niche chemotypes to front-line candidates in precision medicine.
Table 3: Comparative Analysis of Benzothiazole Derivatives
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-4,7-dimethoxy-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-5-29-13-12-23-18-16(27-2)10-11-17(28-3)19(18)30-21(23)22-20(24)14-6-8-15(9-7-14)31(4,25)26/h6-11H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLWOHNEAPDBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of the benzo[d]thiazole core, followed by the introduction of the ethoxyethyl and dimethoxy groups, and finally, the attachment of the methylsulfonylbenzamide moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Reactivity of the Thiazole Ring
| Reaction Type | Conditions | Expected Outcome | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro group addition at C5 or C6 | Limited by dimethoxy deactivation |
| Halogenation | Cl₂/FeCl₃ | Chlorination at activated positions | Requires elevated temperatures |
Amide Group Reactivity
The benzamide moiety can undergo hydrolysis or nucleophilic substitution under acidic or basic conditions.
Methylsulfonyl Group Transformations
The sulfonyl group participates in nucleophilic displacement or reduction reactions.
Ethoxyethyl Side Chain Modifications
The ethoxyethyl substituent can undergo oxidation or cleavage:
| Reaction Type | Conditions | Outcome | Example |
|---|---|---|---|
| Oxidation | KMnO₄, H⁺ | Carboxylic acid formation | Observed in ether oxidations |
| Cleavage | HI, Δ | Ethyl iodide + Ethylene glycol | Common for ethers |
Condensation and Cyclization
The compound may act as a precursor in heterocyclic synthesis. For example:
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Schiff Base Formation : Reaction with aldehydes/ketones under acidic conditions.
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Cycloaddition : Participation in [4+2] Diels-Alder reactions with dienophiles.
Thermal and Photochemical Stability
While specific data is unavailable for this compound, related benzo[d]thiazoles show:
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Thermal Decomposition : Above 250°C, yielding sulfur oxides and aromatic fragments.
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Photodegradation : UV exposure leads to sulfonyl group cleavage .
Limitations and Research Gaps
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Compounds similar to (Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide have shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
-
Antimicrobial Activity
- The compound's structure allows it to interact with microbial targets effectively. Research has demonstrated that benzo[d]thiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . The mechanism often involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.
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Acetylcholinesterase Inhibition
- Given the role of acetylcholine in cognitive function, compounds containing the thiazole moiety have been studied for their acetylcholinesterase inhibitory activity, which is particularly relevant for Alzheimer's disease treatment. In vitro assays have shown that some derivatives can significantly inhibit acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzo[d]thiazole derivatives for their anticancer activity. Among these, a compound structurally related to this compound exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells. This was attributed to its ability to induce G1 phase cell cycle arrest and apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
In a study focusing on antimicrobial properties, a derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, indicating strong antibacterial potential. The study concluded that modifications to the thiazole ring could enhance efficacy .
Future Research Directions
The unique structural features of this compound suggest several avenues for future research:
- Optimization of Structure : Further modifications could enhance its biological activities and reduce toxicity.
- Mechanistic Studies : Detailed studies on the mechanisms of action will provide insights into how these compounds interact at the molecular level.
- Clinical Trials : Promising preclinical results should lead to clinical trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Differences
The compound is compared with three classes of analogs: 1,2,4-triazole-thiones , thiadiazol-2-ylidene benzamides , and dihydrothiazol-2-ylidene derivatives . Key structural distinctions include:
Physicochemical Properties
- Tautomerism : Unlike 1,2,4-triazole-thiones (e.g., compounds [7–9] in ), which exhibit thione-thiol tautomerism, the benzo[d]thiazol-2-ylidene core in the target compound stabilizes the thione form due to conjugation with the ethoxyethyl and methoxy substituents .
- Solubility : The methylsulfonyl group enhances aqueous solubility compared to analogs like N-(5-isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide, which lacks polar sulfonyl groups .
- Thermal Stability : The ethoxyethyl side chain may reduce melting points relative to rigid analogs like dihydrothiazol derivatives (e.g., mp 200–290°C for compounds in ) .
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide, identified by its CAS number 895454-24-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O6S2 |
| Molecular Weight | 493.6 g/mol |
| CAS Number | 895454-24-7 |
The compound features a complex structure that includes a benzothiazole moiety, which is known for its pharmacological relevance. The presence of methoxy and sulfonyl groups contributes to its solubility and reactivity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess significant antibacterial and antifungal activities. In vitro assays demonstrated that certain synthesized derivatives could inhibit the growth of various pathogens at low concentrations, making them potential candidates for developing new antimicrobial agents .
Antitumor Activity
The antitumor potential of benzothiazole derivatives has been extensively studied. In particular, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cancer types. For example, a study reported that certain benzothiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazole derivatives. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in neurodegenerative diseases like Alzheimer's disease. For example, one study identified a derivative as a potent inhibitor of amyloid beta peptide interactions, which are implicated in Alzheimer’s pathology .
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various benzothiazole derivatives, this compound was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 25 µg/mL against both organisms, suggesting strong antimicrobial activity.
Study 2: Antitumor Activity Evaluation
A research team evaluated the antitumor effects of this compound in vitro on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 8 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 3: Neuroprotection in Ischemia Models
In an animal model of ischemia/reperfusion injury, administration of this compound resulted in reduced neuronal death and improved functional recovery compared to control groups. The compound's ability to scavenge reactive oxygen species (ROS) was highlighted as a key mechanism for its neuroprotective effects.
Q & A
Q. Basic Research Focus
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC values compared to standard drugs (e.g., ciprofloxacin) .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .
Advanced Data Analysis : Contradictions in bioactivity (e.g., high in vitro but low in vivo efficacy) may arise from poor solubility or metabolic instability. Strategies include:
- SAR studies : Modifying the ethoxyethyl or sulfonyl groups to enhance bioavailability .
- Metabolite profiling : LC-MS/MS to identify degradation products and refine stability assays .
How can computational modeling guide the design of derivatives with improved target selectivity?
Q. Advanced Research Focus
- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding affinities to targets like kinases or bacterial enzymes. For example, the sulfonyl group may form hydrogen bonds with active-site residues .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants of substituents) with activity to prioritize synthetic targets .
Validation : Experimental IC50 values must reconcile with computational predictions, with discrepancies addressed by refining force fields or solvation models .
What analytical techniques are critical for purity assessment, and how are impurities characterized?
Q. Basic Research Focus
Q. Advanced Characterization :
- NMR-guided isolation : Prep-HPLC separates impurities for structural elucidation via -NMR or IR .
- Mechanistic studies : Track impurity formation (e.g., sulfonyl hydrolysis byproducts) under varying synthetic conditions .
How do solvent and temperature affect the stability of the methylsulfonyl group during storage?
Q. Advanced Research Focus
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months, monitoring degradation via TLC or HPLC. Polar solvents (e.g., DMSO) may hydrolyze sulfonyl groups, while anhydrous ethanol enhances stability .
- DFT calculations : Predict susceptibility of sulfonyl bonds to nucleophilic attack under acidic/basic conditions .
What strategies mitigate low yields in the final cyclization step?
Q. Advanced Optimization
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and minimizes thermal decomposition .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, particularly for exothermic cyclization steps .
How is the compound’s potential as a fluorescent probe explored?
Q. Emerging Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
